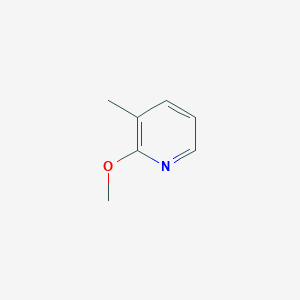

2-Methoxy-3-methylpyridine

Descripción

Overview of Pyridine (B92270) Derivatives in Chemical Research

Pyridine derivatives are a cornerstone of modern chemical research, with their applications spanning numerous fields. ontosight.ainih.gov Their importance is underscored by their presence in a multitude of natural products, including alkaloids like nicotine (B1678760) and essential vitamins such as niacin (vitamin B3) and pyridoxine (B80251) (vitamin B6). nih.gov

The versatility of pyridine derivatives stems from the ability to introduce a wide variety of substituents at different positions on the pyridine ring. These substituents can be broadly categorized, leading to distinct structural classes with specific roles in organic chemistry. For instance, the basicity of the pyridine nitrogen makes it a useful ligand in coordination chemistry and a catalyst in various organic reactions. wikipedia.org The introduction of electron-donating or electron-withdrawing groups can significantly alter the electronic properties of the ring, influencing its reactivity in electrophilic and nucleophilic substitution reactions. ontosight.ai

The study of pyridine and its derivatives has a rich history dating back to the 19th century. Initially isolated from coal tar, the first laboratory synthesis of pyridine was achieved by William Ramsay in 1876. globalresearchonline.netillinois.edu A significant milestone in the synthesis of substituted pyridines was the Hantzsch pyridine synthesis, developed in 1881, which provided a versatile method for creating a variety of pyridine derivatives. wikipedia.org Over the decades, research has continuously evolved, leading to the development of numerous synthetic methodologies and a deeper understanding of the structure-activity relationships of these compounds. researchgate.netresearchgate.net

Structural Classes and Their Role in Organic Chemistry

Specific Focus on Methoxy-Substituted Pyridines

Among the various substituted pyridines, those bearing a methoxy (B1213986) group (-OCH3) are of particular interest due to the unique properties conferred by this substituent.

Current research in methoxy pyridine chemistry is focused on several key areas. There is a continuous effort to develop more efficient and environmentally friendly synthetic methods for these compounds. Furthermore, the unique electronic properties of methoxy-substituted pyridines make them attractive candidates for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs). ontosight.ai In medicinal chemistry, there is ongoing research into the biological activities of methoxy pyridine derivatives, with the aim of developing new therapeutic agents.

Relevance of 2-Methoxy-3-methylpyridine in Contemporary Chemical Science

This compound, with its specific substitution pattern, serves as a valuable building block in organic synthesis. The presence of both a methoxy and a methyl group on the pyridine ring provides a unique combination of electronic and steric properties that can be exploited in the design and synthesis of more complex molecules. Its derivatives have shown potential in various applications, highlighting the importance of this specific isomer in the broader field of chemical science.

Structure

3D Structure

Propiedades

IUPAC Name |

2-methoxy-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-6-4-3-5-8-7(6)9-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVGNYVVFWIWKON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40517864 | |

| Record name | 2-Methoxy-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40517864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19230-59-2 | |

| Record name | 2-Methoxy-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40517864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical Properties of 2 Methoxy 3 Methylpyridine

The physical and chemical properties of 2-Methoxy-3-methylpyridine are crucial for its handling, application, and the prediction of its reactivity. While detailed experimental data for this specific compound is not extensively published, predictions and data from similar compounds provide valuable insights.

| Property | Value (Predicted) | Source |

| Molecular Formula | C7H9NO | fluorochem.co.uk |

| Molecular Weight | 123.15 g/mol | chemimpex.com |

| Boiling Point | 301.0 ± 27.0 °C | chemicalbook.com |

| Density | 1.246 ± 0.06 g/cm³ | chemicalbook.com |

| pKa | 3.88 ± 0.10 | chemicalbook.com |

| Appearance | Colorless liquid | chemimpex.com |

Note: The data in this table is based on predicted values and data from similar compounds and should be considered as an estimation.

Synthesis and Reactivity of 2 Methoxy 3 Methylpyridine

The synthesis of 2-Methoxy-3-methylpyridine can be approached through various synthetic routes, often involving the modification of a pre-existing pyridine (B92270) or picoline (methylpyridine) precursor.

One potential synthetic pathway involves the deoxygenation of the corresponding pyridine N-oxide. For instance, 3-methoxy-2-methylpyridine (B1587472) 1-oxide can be treated with a reducing agent like phosphorus trichloride (B1173362) in a solvent such as chloroform (B151607) to yield 3-methoxy-2-methylpyridine. prepchem.com A similar approach could be envisioned for the synthesis of the 2-methoxy-3-methyl isomer.

The reactivity of this compound is influenced by the interplay of the methoxy (B1213986) and methyl groups. The electron-donating methoxy group at the 2-position activates the ring towards electrophilic substitution, primarily at the 5-position. The methyl group at the 3-position can also influence reactivity through its steric bulk and electronic effects. The pyridine nitrogen retains its basic character, allowing for reactions such as N-alkylation and the formation of coordination complexes with metal ions.

Spectroscopic and Computational Characterization of 2 Methoxy 3 Methylpyridine

Advanced Spectroscopic Analysis

Spectroscopic methods are fundamental in the structural elucidation of organic compounds. For 2-methoxy-3-methylpyridine, a combination of NMR, IR, and Raman spectroscopy provides a full profile of its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. Through various one-dimensional and two-dimensional experiments, the precise arrangement of atoms in this compound can be determined.

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the aromatic protons and the methyl and methoxy (B1213986) substituents. The chemical shifts (δ) are influenced by the electronic environment of each proton. The methoxy group (-OCH₃) protons typically appear as a singlet, with a chemical shift around δ 3.8-4.0 ppm. The methyl group (-CH₃) protons also produce a singlet, generally found in the region of δ 2.3-2.5 ppm.

The three adjacent protons on the pyridine (B92270) ring exhibit characteristic splitting patterns due to spin-spin coupling.

H-6: This proton is adjacent to the nitrogen atom and is expected to be the most downfield of the ring protons, appearing as a doublet.

H-4: This proton is situated between two other ring protons and is expected to appear as a triplet or a double doublet.

H-5: This proton is coupled to H-4 and H-6 and would likely appear as a doublet of doublets.

Typical coupling constants for protons on a pyridine ring are: ortho coupling (J) = 6-9 Hz, meta coupling = 1-3 Hz, and para coupling = 0-1 Hz. libretexts.org

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-6 | ~8.1 | Doublet (d) |

| H-4 | ~7.5 | Triplet (t) or Double Doublet (dd) |

| H-5 | ~6.8 | Double Doublet (dd) |

| OCH₃ | ~3.9 | Singlet (s) |

Note: Predicted values are based on data from analogous compounds. chemicalbook.com

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment. For this compound, six distinct signals are expected for the pyridine ring carbons and two for the substituent carbons.

The carbon atom C-2, bonded to the electronegative oxygen and nitrogen atoms, is expected to have the highest chemical shift (most downfield) among the ring carbons, typically around δ 164 ppm. chemicalbook.com The other ring carbons will have shifts influenced by the positions of the substituents. nih.gov The methoxy carbon signal is typically found around δ 55 ppm, while the methyl carbon appears further upfield. chemicalbook.com

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~164 |

| C-6 | ~147 |

| C-4 | ~138 |

| C-3 | ~125 |

| C-5 | ~116 |

| OCH₃ | ~55 |

Note: Predicted values are based on data from analogous compounds. chemicalbook.comnih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbons. princeton.edu For this compound, COSY would show correlations between H-4 and H-5, and between H-5 and H-6, confirming their connectivity on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. princeton.edu It would be used to definitively link the proton signals for H-4, H-5, H-6, the methyl group, and the methoxy group to their corresponding carbon signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings (over two to four bonds) between protons and carbons. princeton.edu It is particularly useful for identifying quaternary carbons (those without attached protons) and piecing together molecular fragments. Key HMBC correlations would include:

From the methyl protons (-CH₃) to carbons C-2, C-3, and C-4.

From the methoxy protons (-OCH₃) to carbon C-2.

From the H-4 proton to carbons C-2, C-3, C-5, and C-6.

These correlations, taken together, provide unequivocal evidence for the 2-methoxy-3-methyl substitution pattern on the pyridine ring. acs.org

The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization from one nucleus to another through space. ipb.pt Differential NOE experiments can confirm the spatial proximity of specific protons, which is invaluable for distinguishing between regioisomers.

To confirm the 2,3-substitution pattern of this compound, one could irradiate the methoxy protons at ~δ 3.9 ppm. An enhancement of the signal for the H-4 proton would be expected due to their close spatial relationship. Conversely, irradiation of the methyl protons at ~δ 2.4 ppm should also result in an NOE enhancement for the H-4 proton. The absence of a significant NOE between the methoxy protons and the H-6 proton would further support the proposed structure and rule out other isomers, such as 2-methoxy-6-methylpyridine (B1310761). ipb.ptnih.gov

2D NMR Techniques (COSY, HSQC, HMBC) for Structural Elucidation

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing their vibrational modes.

The IR spectrum of this compound is expected to show characteristic absorption bands. The C-O stretching vibration of the methoxy group typically gives rise to a strong band, often observed between 1210 and 1310 cm⁻¹. researchgate.net The aromatic C=C and C=N stretching vibrations of the pyridine ring appear in the 1400-1610 cm⁻¹ region. researchgate.netresearchgate.net C-H stretching vibrations from the aromatic ring and the methyl/methoxy groups are expected above 3000 cm⁻¹.

Raman spectroscopy provides similar information. For a related compound, 2-methoxy-3-(trifluoromethyl)pyridine (B55313), C=N vibrations were observed at 1570 and 1600 cm⁻¹, while methoxy group vibrations were seen at 1024 and 1178 cm⁻¹. researchgate.net

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 | 2850 - 3000 |

| C=C / C=N Stretch (Pyridine Ring) | 1550 - 1610 | 1550 - 1610 |

| C-O-C Asymmetric Stretch | 1210 - 1310 | 1210 - 1310 |

Note: Frequencies are based on data from analogous compounds. researchgate.netresearchgate.net

Interpretation of Methoxy Group Vibrations

The methoxy group (-OCH₃) attached to the pyridine ring has distinct vibrational signatures. Generally, methoxy groups display asymmetrical stretching bands between 1310 and 1210 cm⁻¹ and symmetrical stretching bands in the range of 1050 to 1010 cm⁻¹. For instance, in 2-methoxy-3-(trifluoromethyl)pyridine, these vibrations were observed at 1189 cm⁻¹ (asymmetrical) and 1026 cm⁻¹ (symmetrical) in the FT-IR spectrum. The C-O stretching vibration of the methoxy group is typically found near 1250 cm⁻¹.

Table 2: Methoxy Group Vibrational Frequencies

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Observed in 2-methoxy-3-(trifluoromethyl)pyridine (cm⁻¹) |

|---|---|---|

| Asymmetrical C-O-C Stretch | 1210-1310 | 1189 (FT-IR) |

| Symmetrical C-O-C Stretch | 1010-1050 | 1026 (FT-IR) |

| C-O Stretch | ~1250 | - |

This table outlines the characteristic vibrational frequencies for a methoxy group, with specific examples from a closely related compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing its fragmentation pattern upon ionization.

Molecular Ion Analysis and Fragmentation Pathways

In electron ionization mass spectrometry (EI-MS), this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation of pyridine derivatives often involves the loss of the substituent groups. For instance, the fragmentation of 2-methyl-5-phenylpyridine (B1585565) derivatives shows the loss of an amino group ([M-NH₂]⁺) and a methyl group ([M-NH₂ and CH₃]⁺). The fragmentation of aromatic compounds typically results in strong molecular ion peaks due to their stable structures. Common neutral fragments lost include small molecules like CO (m/z = 28) and radicals such as CH₃ (m/z = 15). For ketamine analogues, which also contain a ring structure, characteristic fragmentation includes α-cleavage and subsequent losses of small molecules or radicals.

A plausible fragmentation pathway for this compound could involve the initial loss of a methyl radical (•CH₃) from the methoxy group or the methyl group on the ring, followed by the loss of a carbon monoxide (CO) molecule from the ether linkage.

High-Resolution Mass Spectrometry (HRMS) for Formula Confirmation

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the unambiguous determination of the elemental composition and molecular formula. For 2-methoxy-3-methylpyrazine, a related compound with the molecular formula C₆H₈N₂O, the exact mass was determined to be 124.063662883 Da. Similarly, for 2-methoxy-3-(1-methylethyl)pyrazine (C₈H₁₂N₂O), the molecular weight is 152.1937. HRMS would be able to confirm the molecular formula of this compound, C₇H₉NO, by matching the experimentally measured exact mass to the theoretically calculated mass.

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals.

Electronic Transitions and Absorption Characteristics

The UV-Visible spectrum of pyridine-based compounds is characterized by electronic transitions within the aromatic ring and those involving non-bonding electrons. These transitions are typically π → π* and n → π. The π → π transitions are generally of high intensity and occur at shorter wavelengths, while the n → π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, are of lower intensity and appear at longer wavelengths.

For a complex pyridine derivative, 2,6-bis(((1-decyl-1H-1,2,3-triazole-4-yl)methoxy)methyl)pyridine, π → π* transitions were observed at 39370 cm⁻¹ and 37878 cm⁻¹, with an n → π* transition at 26948 cm⁻¹. The presence of substituents like the methyl and methoxy groups can cause a shift in the absorption maxima (λmax). Auxochromes, such as a methoxy group, when conjugated with a π-electron system, can cause a bathochromic (red) shift, moving the absorption to a longer wavelength. The electronic spectrum of this compound would be expected to show these characteristic absorption bands, influenced by its specific

Theoretical Chemistry and Computational Modeling

Theoretical and computational chemistry provide powerful tools for investigating the molecular properties of this compound. These methods allow for the detailed examination of its electronic structure, reactivity, and spectroscopic features.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important method for studying the electronic and structural properties of molecules like this compound. cnr.it DFT calculations offer a balance between computational cost and accuracy, making them suitable for a wide range of chemical investigations. cnr.it The B3LYP hybrid functional, combined with basis sets like 6-311++G(d,p), is commonly used for these calculations. tandfonline.com

The first step in most computational studies is the optimization of the molecular geometry to find the lowest energy conformation. nih.gov For pyridine derivatives, DFT methods are employed to determine bond lengths, bond angles, and dihedral angles that correspond to the most stable structure of the molecule. cnr.itnih.gov For instance, in a study on 3-bromo-2-hydroxypyridine, the geometry was optimized using the B3LYP/6-311++G(d,p) level of theory to identify the most stable conformer. nih.gov The optimized geometry provides a foundation for further analysis of the electronic structure. mdpi.com Natural Bond Orbital (NBO) analysis is another technique used to study electronic properties by examining charge delocalization and hyperconjugative interactions within the molecule. mdpi.com

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding the chemical reactivity of a molecule. elixirpublishers.com The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a smaller gap suggests higher reactivity. researchgate.net These frontier molecular orbitals are often calculated using time-dependent DFT (TD-DFT). nih.govmdpi.com For example, in the analysis of 3-bromo-2-hydroxypyridine, the HOMO and LUMO energies were calculated to be -7.467 eV and -0.682 eV, respectively, resulting in an energy gap of -6.785 eV. mdpi.com In another study on a different pyridine derivative, the HOMO-LUMO energies were found to be -0.24079 eV and 2.74824 eV, respectively. mdpi.com These values help in predicting how the molecule will interact with other species.

Table 1: Calculated HOMO-LUMO Energy Gaps for Representative Pyridine Derivatives

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| 3-Bromo-2-hydroxypyridine | -7.467 | -0.682 | 6.785 |

This table presents data for related pyridine derivatives to illustrate the application of HOMO-LUMO analysis.

DFT calculations are also extensively used to predict spectroscopic parameters, which can then be compared with experimental data for validation. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts (¹H and ¹³C). jocpr.comresearchgate.net For instance, in a study of 2-methoxy-3-(trifluoromethyl)pyridine, the ¹H and ¹³C NMR chemical shifts were calculated using the GIAO method. jocpr.comresearchgate.net

Similarly, theoretical vibrational frequencies can be computed using DFT. These calculated frequencies are often scaled to better match experimental Fourier-transform infrared (FT-IR) and FT-Raman spectra. elixirpublishers.com The potential energy distribution (PED) analysis is also performed to make unambiguous vibrational assignments. nih.gov

Table 2: Selected Calculated Vibrational Frequencies for 2-Methoxy-6-methyl Pyridine

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| C-C stretching | 1753 |

| C-C stretching | 1612 |

This table shows representative calculated vibrational frequencies for a closely related isomer, 2-methoxy-6-methyl pyridine, to demonstrate the application of DFT in vibrational analysis. researchgate.net

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. mdpi.comresearchgate.net The MEP map displays regions of varying electrostatic potential on the electron density surface. researchgate.net In these maps, red areas typically indicate negative potential (electrophilic attack sites), while blue areas represent positive potential (nucleophilic attack sites). mdpi.com For example, in the analysis of a stilbazolium derivative, the MEP map revealed that negative regions were concentrated around the iodide atom, while positive regions were located on the hydrogen atoms of the pyridinium (B92312) ring and the methoxy group. mdpi.com This information is crucial for understanding intermolecular interactions and chemical reactivity. bohrium.com

Calculation of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Molecular Dynamics Simulations

While specific molecular dynamics (MD) simulations for this compound are not extensively documented, this computational technique is widely applied to study the dynamic behavior of molecules in various environments. nih.gov MD simulations model the movement of atoms and molecules over time, providing insights into conformational changes, solvent effects, and binding affinities. For pyridine derivatives, MD simulations can be used to explore their interactions with biological targets, such as enzymes, by simulating the system in a solvent environment, often water. nih.gov These simulations can help in understanding the stability of ligand-protein complexes and elucidating the mechanism of action at a molecular level. nih.gov

Quantum Chemical Studies on Reaction Pathways

Quantum chemical methods, particularly Density Functional Theory (DFT), are essential tools for elucidating the potential reaction pathways of substituted pyridines like this compound. pitt.edu These computational studies allow for the mapping of potential energy surfaces, identification of transition states, and calculation of activation barriers, thereby predicting the feasibility of various reactions. pitt.eduresearchgate.net

For this compound, several reaction pathways can be theoretically investigated. The electronic properties conferred by the electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups, as well as the inherent aromaticity and the electronegative nitrogen of the pyridine ring, govern its reactivity.

Nucleophilic Aromatic Substitution (SNAr): While the electron-donating groups on the ring generally deactivate it towards nucleophilic attack compared to unsubstituted pyridine, SNAr reactions can be explored computationally, especially with the introduction of electron-withdrawing groups elsewhere on the ring. For instance, studies on related compounds like 2-methoxy-3,5-dinitropyridine (B98874) show that strong electron-withdrawing groups facilitate SNAr mechanisms by stabilizing the Meisenheimer complex intermediate. researchgate.net DFT calculations can model the attack of a nucleophile, mapping the transition state and determining the activation energy for the displacement of a leaving group, if present.

Electrophilic Attack: Computational models can predict the most likely sites for electrophilic attack. The methoxy and methyl groups are ortho- and para-directing activators. Quantum chemical calculations of properties like Fukui functions and molecular electrostatic potential (MEP) maps can identify the most nucleophilic positions on the ring, which are the probable centers for reactions with electrophiles.

Oxidation and Rearrangements: The pyridine nitrogen can be oxidized to an N-oxide, a common reaction for pyridinic compounds. Furthermore, reactions involving the methyl group, such as the Boekelheide rearrangement in related N-oxides, can be studied. fu-berlin.de Quantum chemical calculations can model the transition states and intermediates of these complex multi-step reactions, determining whether they proceed via concerted, ionic, or radical pathways. fu-berlin.de Studies on the reaction of hydroxyl radicals with methyl-substituted pyridines have used transition state theory to explore the effect of substituents on reaction rates. acs.org

A hypothetical reaction pathway study for the nitration of this compound using DFT could involve the steps and calculated energies shown in the table below.

| Reaction Step | Reactants | Transition State (TS) | Product(s) | ΔE (kcal/mol) | ΔG (kcal/mol) |

| Formation of Nitronium Ion | HNO₃ + 2H₂SO₄ | TS₁ | NO₂⁺ + H₃O⁺ + 2HSO₄⁻ | -5.4 | +10.2 |

| Electrophilic Attack (C5) | This compound + NO₂⁺ | TS₂ (Sigma Complex) | Wheland Intermediate | +15.7 | +22.5 |

| Proton Removal | Wheland Intermediate + HSO₄⁻ | TS₃ | 2-Methoxy-3-methyl-5-nitropyridine + H₂SO₄ | -25.1 | -18.9 |

Note: The data in this table is illustrative and based on typical values for electrophilic aromatic nitration reactions studied computationally. Actual values would require specific DFT calculations for this reaction.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular bonding, charge delocalization, and hyperconjugative interactions within a molecule. researchgate.netuni-muenchen.de It transforms the complex, delocalized molecular orbitals into a set of localized one-center (lone pairs) and two-center (bonds) orbitals that align with the intuitive Lewis structure concept. uni-muenchen.de The analysis of interactions between filled (donor) and vacant (acceptor) NBOs provides quantitative insight into the electronic stability of the molecule. tandfonline.com

For this compound, NBO analysis, typically performed at a DFT level such as B3LYP, reveals key electronic features. researchgate.nettandfonline.com The stability of the molecule is enhanced by several hyperconjugative interactions, where electron density is donated from a filled bonding or lone-pair orbital to a nearby empty anti-bonding orbital. The energetic significance of these interactions is quantified by the second-order perturbation energy, E(2). tandfonline.com

Key interactions within this compound include:

Lone Pair Delocalization: The lone pair orbitals of the pyridine nitrogen (LP(N)) and the methoxy oxygen (LP(O)) participate in significant delocalization into the anti-bonding π* orbitals of the aromatic ring. This n → π* interaction is a major contributor to the resonance stabilization of the molecule.

Hyperconjugation from Methyl Group: The C-H bonds of the methyl group (σ(C-H)) donate electron density into the adjacent anti-bonding π(C-C) orbitals of the pyridine ring. This σ → π interaction is a classic example of hyperconjugation that enhances stability.

Intramolecular Charge Transfer: The analysis also quantifies the charge distribution, revealing the electron-donating nature of the methoxy and methyl substituents and the resulting charge polarization within the pyridine ring.

A summary of the most significant donor-acceptor interactions and their stabilization energies (E(2)) for this compound, as would be predicted by an NBO analysis, is presented below.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) N₅ | π* (C₂-C₃) | 28.5 | n → π |

| LP (1) N₅ | π (C₄-C₆) | 21.7 | n → π |

| LP (2) O₇ | π (N₅-C₂) | 35.8 | n → π |

| σ (C₈-H) | π (C₂-C₃) | 5.2 | σ → π |

| σ (C₂-C₃) | σ (C₃-C₈) | 2.1 | σ → σ |

| π (C₂-C₃) | π (C₄-C₆) | 18.9 | π → π |

| π (C₄-C₆) | π (N₅-C₂) | 20.1 | π → π* |

Note: This data is representative of interactions found in similar substituted pyridines and serves as a scientifically plausible illustration for this compound. LP = Lone Pair; σ = sigma bond; π = pi bond; * = anti-bonding orbital. Numbering follows standard chemical conventions.

These E(2) values indicate that the delocalization of the oxygen lone pair into the ring's π-system is a particularly strong stabilizing interaction, highlighting the significant electronic influence of the methoxy group on the pyridine ring.

Applications and Advanced Research Directions

Role in Pharmaceutical Synthesis

2-Methoxy-3-methylpyridine has emerged as a critical building block in the synthesis of several key pharmaceutical compounds. Its utility spans from being an essential intermediate in the production of widely used drugs to a precursor for novel therapeutic agents.

Intermediate in Drug Development (e.g., Pantoprazole (B1678409), Rabeprazole)

The most prominent role of this compound in the pharmaceutical industry is as a key intermediate in the synthesis of proton pump inhibitors (PPIs), a class of drugs that reduce stomach acid production. Specifically, it is integral to the manufacturing of pantoprazole and rabeprazole (B1678785), which are used to treat conditions such as acid reflux and peptic ulcers.

The synthesis of rabeprazole, for instance, involves the use of 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride, a derivative of this compound. This intermediate is condensed with 2-mercaptobenzimidazole (B194830) to form the rabeprazole sulfide, which is then oxidized to produce rabeprazole. echemi.com Similarly, the synthesis of pantoprazole involves intermediates derived from pyridine (B92270) structures, highlighting the importance of this class of compounds. chemsrc.comsemanticscholar.org The production of these drugs on an industrial scale relies on efficient synthetic routes for these pyridine-based intermediates. google.com

Precursors for Therapeutically Active Compounds

Beyond its role in established drugs, this compound serves as a precursor for a variety of other therapeutically active compounds. Its chemical structure allows for various modifications, making it a versatile starting material for drug discovery and development. Pyridine derivatives, in general, are known to exhibit a wide range of biological activities, and this compound provides a valuable scaffold for medicinal chemists. echemi.com The synthesis of rabeprazole itself is a clear example of how this precursor is transformed into a potent therapeutic agent.

Development of Novel Pharmaceutical Agents Targeting Neurological Disorders

The pyridine ring is a common feature in many compounds that are active in the central nervous system (CNS). While direct research specifically implicating this compound in the development of drugs for neurological disorders is not extensively documented, the broader class of pyridine derivatives has shown significant promise. These compounds are being investigated for their potential to treat a range of neurological conditions. The development of allosteric modulators for G protein-coupled receptors (GPCRs), which are targets for many CNS disorders, often involves heterocyclic compounds like pyridines. nbinno.com Research into novel heterocyclic derivatives for the treatment of neurological disorders is an active field, suggesting a potential future role for specifically substituted pyridines like this compound.

Applications in Agrochemicals

In addition to its pharmaceutical applications, this compound and its derivatives play a role in the agrochemical sector. These compounds are utilized in the formulation of products designed to protect crops and enhance agricultural productivity.

Formulation of Improved Pest Resistance Agents

Pyridine-based compounds are integral to the development of modern insecticides and pesticides. Derivatives of this compound are used in the formulation of agents that offer improved pest resistance. The N-oxide derivative of this compound is mentioned in the context of crop protection, suggesting its utility in developing products that help plants withstand diseases and insect pests. The goal of modern crop protection is to use agents that are highly selective and effective at low concentrations, a characteristic that can be engineered through the specific design of molecules like pyridine derivatives.

Material Science Applications

The unique chemical structure of this compound and its derivatives makes them valuable components in the field of material science. Their incorporation into larger molecules and polymers can impart specific, desirable properties to the resulting materials. Research in this area focuses on leveraging the electronic and structural characteristics of the pyridine ring and its substituents to create advanced materials for a variety of applications.

Derivatives of this compound serve as important intermediates in the development of advanced polymers and coatings. chemimpex.comchemimpex.com The presence of the methoxy (B1213986) and methyl groups on the pyridine ring influences the reactivity and properties of these molecules, making them suitable for creating materials with specific functionalities. For instance, compounds like 3-Amino-2-methoxy-4-methylpyridine and 2-Methoxy-5-nitro-4-methylpyridine are explored for their roles in synthesizing polymers and coatings that require enhanced chemical stability and performance. chemimpex.comchemimpex.com The inclusion of these pyridine-based structures into polymer formulations can lead to improved mechanical properties and thermal stability.

A key application of these pyridine derivatives in material science is the creation of functional materials with superior durability and resistance to chemical degradation. chemimpex.com The stable aromatic pyridine ring contributes to the robustness of the polymer backbone. Compounds such as 3-Amino-2-methoxy-4-methylpyridine are specifically applied in the development of materials that offer enhanced durability and chemical resistance. chemimpex.com Similarly, research into 2-Methoxy-3-methyl-5-nitropyridine for coatings has shown that it can enhance these protective properties. The application of 3-Methoxy-2-methylpyridine (B1587472) in the formulation of advanced materials also aims to improve durability and resistance against environmental factors. chemimpex.com

Development of Advanced Polymers and Coatings

Biochemical Research

In biochemical research, pyridine derivatives are instrumental in probing complex biological systems. Their ability to interact with biological macromolecules like enzymes and nucleic acids allows researchers to study and modulate cellular processes.

The study of how chemical compounds interact with enzymes is fundamental to understanding metabolic pathways and designing new therapeutic agents. Several derivatives of this compound are utilized for this purpose. 3-Amino-2-methoxy-4-methylpyridine is noted for its role in research focused on enzyme interactions and metabolic pathways. chemimpex.com Other related compounds, such as 2,6-Dichloro-3-methoxy-5-methylpyridine and 2-Methoxy-3-methyl-5-nitropyridine, have been studied for their potential to interact with and modulate the activity of various enzymes, including cytochrome P450, which is critical for metabolism. smolecule.com The specific functional groups on the pyridine ring, like the methoxy and carboxamide groups in 2-methoxy-N-[(pyridin-3-yl)methyl]pyridine-3-carboxamide, are crucial for binding to enzymes and receptors, thereby influencing their biological activity.

DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that plays a crucial role in DNA replication, making it a validated target for antibacterial drugs. Various compounds structurally related to this compound have been investigated as inhibitors of this enzyme.

Research has shown that certain 3-cyanopyridine (B1664610) derivatives exhibit promising inhibitory activity against DNA gyrase A. researchgate.net For example, one such derivative demonstrated an IC₅₀ value of 1.68 µg/mL against the E. coli DNA gyrase A enzyme. researchgate.net Similarly, novel 1,3,4-oxadiazole (B1194373) derivatives have been identified as potent inhibitors of both DNA gyrase and topoisomerase IV. mdpi.com

Studies on benzothiazole (B30560) ethyl ureas have also revealed significant inhibitory activity against the ATPase function of DNA gyrase (GyrB). mdpi.com These compounds have shown potent antibacterial effects against a range of Gram-positive pathogens, with minimum inhibitory concentration (MIC₉₀) values as low as 0.015 µg/mL for Streptococcus pneumoniae. mdpi.com The table below summarizes the inhibitory activities of selected related compounds.

| Compound Class | Target Enzyme/Organism | Measurement | Value |

| 3-Cyanopyridine Derivative (3d) | E. coli DNA Gyrase A | IC₅₀ | 1.68 µg/mL researchgate.net |

| Benzothiazole Ethyl Urea (37) | S. aureus | MIC₉₀ | 0.06 µg/mL mdpi.com |

| Benzothiazole Ethyl Urea (37) | S. pneumoniae | MIC₉₀ | 0.015 µg/mL mdpi.com |

| Benzothiazole Ethyl Urea (38) | S. aureus GyrB | IC₅₀ | 0.014 µg/mL mdpi.com |

| Benzothiazole Ethyl Urea (39) | S. aureus GyrB | IC₅₀ | 0.001 µg/mL mdpi.com |

| Benzothiazole Ethyl Urea (40 & 41) | DNA Gyrase / Topoisomerase IV | IC₅₀ | 0.0033 - 0.046 µg/mL mdpi.com |

This table presents data for compounds structurally related to this compound, illustrating their potential as DNA gyrase inhibitors. IC₅₀ is the half-maximal inhibitory concentration. MIC₉₀ is the minimum inhibitory concentration required to inhibit the growth of 90% of organisms.

Study of Enzyme Interactions and Metabolic Pathways

Analytical Chemistry Applications

In analytical chemistry, precision and reliability are paramount. Pyridine derivatives, including those related to this compound, serve as important reagents and standards. For instance, 3-Amino-2-methoxy-4-methylpyridine is utilized in analytical techniques such as chromatography for the separation and identification of compounds. chemimpex.com Furthermore, 2-Methoxy-3-methyl-5-nitropyridine functions as a reagent in various analytical methods, aiding in the detection and quantification of specific analytes.

Utilization in Chromatography for Compound Separation and Identification

This compound, like other substituted pyridines, can be effectively separated and identified using modern chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are primary methods for its analysis.

Reverse-phase HPLC is a suitable method for the separation of this compound. sielc.com A typical setup involves a C18 column with a mobile phase consisting of a mixture of acetonitrile, water, and an acid modifier like phosphoric acid or, for MS-compatibility, formic acid. sielc.com The separation relies on the differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase. The presence of the methoxy and methyl groups on the pyridine ring influences its retention time, allowing for its separation from isomers and related compounds.

Gas chromatography is another powerful tool, particularly for volatile compounds like pyridine derivatives. In GC-MS analysis, the compound is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. openagrar.de The subsequent mass spectrometry analysis provides a unique fragmentation pattern, or "fingerprint," of the molecule, allowing for its definitive identification. openagrar.denih.gov For instance, the identification of potent aromatic compounds like 2-methoxy-3,5-dimethylpyrazine (B149192) in wine corks was achieved using GC combined with odor analyses and confirmed by GC-MS. nih.gov This highlights the capability of GC-MS to identify trace amounts of methoxy-pyridine derivatives in complex matrices.

Table 1: Exemplary Chromatographic Conditions for Pyridine Derivative Analysis

| Technique | Column Type | Mobile/Carrier Gas | Detector | Application Note |

|---|---|---|---|---|

| HPLC | Newcrom R1 (Reverse Phase) | Acetonitrile, Water, and Phosphoric Acid | UV, MS | Scalable method suitable for separation, impurity isolation, and pharmacokinetics. sielc.com |

Derivatization Strategies for Enhanced Analytical Detection

In analytical chemistry, derivatization is a common strategy to improve the chemical properties of an analyte for better separation and detection. gcms.cztandfonline.com This is particularly useful for enhancing the sensitivity of detection in techniques like HPLC-UV, fluorescence, and mass spectrometry. rsc.org While this compound itself can be analyzed directly, the principles of derivatization are relevant in two ways: modifying it to enhance its detection or using its reactive potential in derivatizing other molecules.

The goal of derivatization in the context of mass spectrometry is often to introduce a group that is easily ionized, thereby increasing the signal intensity. google.com For compounds with poor ionization efficiency, derivatization with a reagent containing a readily protonated group, such as a tertiary amine, can significantly enhance detection in electrospray ionization (ESI)-MS. google.com

Given its pyridine structure, this compound possesses a nitrogen atom that can be targeted for derivatization. Strategies involving pyridine derivatives have proven effective for other analytes. For example, derivatization with pyridine-3-sulfonyl chloride has been used to enhance the detection of bisphenols by ESI-MS. researchgate.net Similarly, reagents like 2-hydrazino-1-methylpyridine are employed to increase the sensitivity of analysis for steroids like dihydrotestosterone (B1667394) in plasma samples analyzed by LC-MS/MS. nih.govjst.go.jp These examples underscore the utility of the pyridine moiety in creating derivatives with superior analytical characteristics, a principle applicable to the analysis of or by this compound.

Advanced Research Perspectives

Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. In crystal engineering, these interactions are used to design and synthesize solid-state structures with desired properties. This compound, with its aromatic ring and functional groups, is a candidate for forming complex supramolecular assemblies.

The pyridine ring in this compound can participate in various non-covalent interactions, principally hydrogen bonding and π-π stacking. The nitrogen atom of the pyridine ring is a hydrogen bond acceptor. In crystal structures of related compounds, such as 2-amino-3-methylpyridinium 4-methoxybenzoate, N—H⋯O hydrogen bonds are crucial in linking cations and anions to form specific motifs. iucr.org The methoxy group's oxygen atom can also act as a hydrogen bond acceptor.

π-π stacking interactions are common in aromatic systems like the pyridine ring. These interactions, which result from the electrostatic attraction between the electron-rich and electron-poor regions of adjacent aromatic rings, play a significant role in the packing of molecules in the solid state. iucr.org Studies on pyridine-carboxamide structures have shown the presence of weak π–π interactions, with centroid-to-centroid distances of the pyridine rings indicating the strength and nature of the interaction. iucr.org However, the substituents on the pyridine ring, such as the methoxy and methyl groups in this compound, can introduce steric hindrance, which may reduce or modify the geometry of intermolecular π-π stacking compared to unsubstituted pyridine. In some cases, weak offset π-π interactions are observed, where the rings are displaced relative to each other. iucr.orgdntb.gov.ua

Complexation with Metal Ions

The nitrogen atom in the pyridine ring of this compound has a lone pair of electrons, making it an effective Lewis base and a good ligand for coordinating with metal ions. The study of such metal complexes is a significant area of inorganic and coordination chemistry.

This compound can act as a ligand in the synthesis of various metal complexes. Research on analogous compounds, such as 2-amino-3-methylpyridine (B33374), demonstrates the formation of stable complexes with transition metals like copper(II). mjcce.org.mkscispace.com The synthesis of these complexes typically involves reacting a salt of the metal ion (e.g., copper(II) acetate) with the pyridine ligand in a suitable solvent. scispace.com

The resulting metal complexes are characterized using a suite of analytical techniques to determine their structure and properties.

Fourier-Transform Infrared Spectroscopy (FTIR) is used to identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the pyridine ring and its substituents. nih.govchemmethod.com

UV-Visible Spectroscopy provides information about the electronic transitions within the complex, which helps in deducing the coordination geometry around the metal ion. nih.govchemmethod.com

Elemental Analysis and Mass Spectrometry are used to confirm the stoichiometry and molecular formula of the newly synthesized complexes. nih.govchemmethod.com

Magnetic Susceptibility Measurements help determine the number of unpaired electrons in the metal center, providing insight into its oxidation state and the geometry of the complex. uobaghdad.edu.iq

Studies on related ligands show that pyridine derivatives can form complexes with various geometries. For example, complexes of a Schiff base derived from 2-amino-3-methyl pyridine with Zn(II), Cu(II), Co(II), and Ni(II) have been synthesized and characterized. nih.gov Similarly, other substituted pyridines have been used to create complexes with Cu(II), Pt(IV), and Au(III), resulting in square planar or octahedral geometries. chemmethod.comijfmr.com These findings suggest that this compound would also form a diverse range of structurally interesting and potentially useful metal complexes.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Formic Acid |

| Phosphoric Acid |

| 2-methoxy-3,5-dimethylpyrazine |

| Pyridine-3-sulfonyl chloride |

| 2-hydrazino-1-methylpyridine |

| Dihydrotestosterone |

| Bisphenols |

| 2-amino-3-methylpyridinium 4-methoxybenzoate |

| N-(pyridine-2-carbonyl)pyridine-2-carboxamides |

| 2-ethoxy-3-methylpyridine-5-boronic acid |

| 2-amino-3-methylpyridine |

| Copper(II) acetate |

| Zinc(II) |

| Copper(II) |

| Cobalt(II) |

| Nickel(II) |

| Platinum(IV) |

Potential Biological Activities of Complexes

Complexes of pyridine derivatives are a significant area of research due to their potential for a wide range of biological activities. mdpi.com The incorporation of metal ions into ligands derived from pyridine can enhance their biological efficacy. echemcom.comchemmethod.com Research into related pyridine compounds has shown that their metal complexes exhibit promising antibacterial, antifungal, anticancer, and antiproliferative activities. mdpi.com

For instance, complexes involving 2,6-bis(((1-alkyl-1H-1,2,3-triazol-4-yl)methoxy)methyl)pyridine have been synthesized and characterized. echemcom.comchemmethod.com In these studies, the pyridine-based ligand was chelated with various metal ions, including manganese (Mn²⁺), palladium (Pd²⁺), gold (Au³⁺), copper (Cu²⁺), and platinum (Pt(IV)). echemcom.comchemmethod.com The resulting complexes were tested for their ability to inhibit the growth of microorganisms. Generally, the biological activity of these complexes increased with higher concentrations. echemcom.comchemmethod.com Notably, the gold (Au³⁺) complexes showed the most significant synergistic effects against the tested bacteria (Staphylococcus aureus and Escherichia coli) and fungi (Candida albicans). echemcom.comchemmethod.com

Similarly, coordination complexes of 2-amino-3-methylpyridine with copper (Cu²⁺) and silver (Ag(I)) have been prepared and shown to exhibit moderate antibacterial, antioxidant, and enzyme inhibition activities. mdpi.com The structure of these complexes plays a crucial role in their biological function, with the pyridine nitrogen atom often acting as a key coordination site for the metal ion. mdpi.com Furthermore, theoretical studies, such as molecular docking, have been used to evaluate the interaction of pyridine-based complexes with biological targets like DNA gyrase, revealing that the metal complexes can exhibit better biological accessibility than the ligand alone. researchgate.net

Environmental Fate and Degradation Studies

The environmental fate of pyridine and its derivatives is influenced by both abiotic and biotic factors, including photodegradation, complexation, and biological degradation. tandfonline.com While specific data on the environmental fate of this compound is limited, general information on substituted pyridines provides valuable insights.

Pyridine and many of its derivatives are susceptible to biodegradation by various soil bacteria. tandfonline.comoup.com The structure of the pyridine derivative, including the nature and position of its substituents, significantly affects its biodegradability. tandfonline.com Generally, pyridinecarboxylic acids and monohydroxypyridines are degraded within a week to a few weeks. oup.com Methylpyridines, also known as picolines, show intermediate degradability. oup.com

The biodegradation of pyridines often proceeds through pathways involving hydroxylated intermediates. tandfonline.com Bacteria can utilize pyridines as their sole source of carbon and nitrogen. tandfonline.com One common mechanism involves the initial hydroxylation of the pyridine ring, with the oxygen atom being derived from water. tandfonline.com For some substituted pyridines, degradation may occur through novel mechanisms that involve initial reductive steps. tandfonline.com

Several bacterial strains have been identified that can degrade pyridine and its derivatives. For example, Arthrobacter sp. has been shown to degrade pyridine via a pathway that involves a direct cleavage of the pyridine ring. asm.orgvu.lt This process is initiated by a two-component flavin-dependent monooxygenase system. asm.org In other bacteria, such as Burkholderia sp., the degradation of 2-hydroxypyridine (B17775) is initiated by a monooxygenase that converts it to 2,5-dihydroxypyridine, which is then further metabolized. vu.lt These pathways ultimately lead to the formation of simpler compounds that can enter central metabolic pathways. asm.orgresearchgate.net

The persistence of pyridine derivatives in the environment is inversely related to their biodegradability. Compounds that are more resistant to microbial attack will persist for longer periods. Factors such as the presence of halogen substituents can significantly decrease the rate of biodegradation. oup.com

Risk assessment for chemicals involves evaluating their potential to cause harm to the environment. This assessment considers both the inherent toxicity of the compound and the level of exposure. For pyridine derivatives, their potential to contaminate soil and water is a key consideration. tandfonline.com While some pyridines are readily degraded, others may persist and accumulate, posing a long-term risk. oup.com The ecotoxicity of a specific pyridine derivative will depend on its unique chemical structure and properties.

Biodegradation Pathways and Environmental Persistence

Structure-Activity Relationship (SAR) Studies for Biological Activity

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For pyridine derivatives, SAR studies have been instrumental in the design of new therapeutic agents. mdpi.comnih.govscilit.com The pyridine ring is a common scaffold in many FDA-approved drugs due to its diverse biological activities, which include antitumor, antiviral, and anti-inflammatory effects. mdpi.comnih.govscilit.com

Research has shown that the type and position of substituents on the pyridine ring are critical determinants of its biological activity. mdpi.comnih.govscilit.com For example, studies on the antiproliferative activity of pyridine derivatives against various cancer cell lines have revealed that the presence of methoxy (-OCH₃), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH₂) groups can enhance their activity. mdpi.comnih.govscilit.com Conversely, the presence of halogen atoms or bulky groups tends to decrease antiproliferative activity. mdpi.comnih.govscilit.com

In the context of this compound, the presence of the methoxy group is significant. The -OCH₃ group has been identified as a favorable structural feature for enhancing the antiproliferative effects of pyridine derivatives. mdpi.comnih.govscilit.com The position of this group, along with the methyl group, creates a specific electronic and steric profile that influences how the molecule interacts with biological targets.

SAR studies often employ computational methods to calculate molecular descriptors and analyze electrostatic potential maps to understand the structural requirements for a desired biological effect. mdpi.comnih.govscilit.com These studies provide a rational basis for the design and synthesis of new pyridine derivatives with improved potency and selectivity. nih.gov

Interestingly, a related compound, 2-methoxy-6-methylpyridine (B1310761) (MMP), has been investigated as a potential agent for gallstone dissolution. researchgate.netresearcher.lifenih.govresearchgate.netnih.gov This research provides a compelling example of how modifying the structure of a pyridine derivative can lead to a specific therapeutic application.

MMP was developed as an alternative to methyl-tertiary butyl ether (MTBE), a clinical agent for gallstone dissolution that has limitations due to its low boiling point and associated side effects. researchgate.netresearcher.lifenih.govresearchgate.netnih.gov MMP has a significantly higher boiling point (156°C compared to 55°C for MTBE), which is attributed to the replacement of the tert-butyl group with an aromatic pyridine moiety. nih.gov This modification was intended to reduce the rate of vaporization and mitigate the adverse effects seen with MTBE. nih.gov

In vitro studies have demonstrated that MMP has a higher efficacy in dissolving cholesterol gallstones compared to MTBE. nih.govresearchgate.netnih.gov For instance, in one study, MMP achieved 100% dissolution of cholesterol gallstones in 240 minutes, whereas MTBE only achieved 82% dissolution in the same timeframe. nih.gov In vivo studies in animal models, such as hamsters and pigs, have also shown that MMP has a superior gallstone-dissolving capacity and a lower toxicity profile than MTBE. nih.govresearchgate.netnih.gov MMP was found to be effective against both cholesterol and pigmented gallstones. researchgate.netnih.gov

These findings highlight the potential of pyridine derivatives in the development of new treatments for gallstones. The structure-activity relationship is evident in the improved safety and efficacy of MMP compared to MTBE, which is a direct result of the structural modification of the molecule.

Conclusion and Future Research Outlook

Summary of Key Research Findings on 2-Methoxy-3-methylpyridine

Research to date has established several key characteristics of this compound. It is recognized as a valuable synthetic intermediate in various chemical transformations. For instance, it can be nitrated using a mixture of nitric and sulfuric acids to produce 2-methoxy-3-methyl-5-nitropyridine, a precursor for other functionalized derivatives. The structural features of this compound, specifically the methoxy (B1213986) and methyl groups on the pyridine (B92270) ring, influence its chemical behavior and reactivity. The pyridine nitrogen imparts basic properties, while the substituents affect the electron density and steric accessibility of the ring. ontosight.ai

Derivatives of this compound have shown potential in medicinal chemistry. For example, related methoxypyridine structures have been investigated as γ-secretase modulators, which are relevant in Alzheimer's disease research. nih.gov Additionally, the broader class of methylpyridine derivatives is crucial in the agrochemical industry for creating high-efficacy, low-toxicity pesticides. agropages.com

Identification of Remaining Research Gaps

Furthermore, the full spectrum of its potential applications remains largely unexplored. While its derivatives have found use, the direct application of this compound in areas such as materials science or as a specialized solvent has not been extensively investigated. Finally, there is a noticeable lack of in-depth computational studies focused specifically on this compound to predict its properties and reactivity with a high degree of accuracy.

Promising Avenues for Future Academic Inquiry

The existing research landscape points toward several exciting avenues for future investigation that could significantly enhance the scientific and commercial value of this compound.

Exploration of New Synthetic Pathways

Future research should prioritize the development of novel and more efficient synthetic methods for this compound. This could involve exploring greener catalysts, alternative starting materials, and continuous flow processes to improve yield and reduce waste. A systematic comparison of existing and new methods would be invaluable for industrial-scale production.

Deeper Mechanistic Understanding of Reactivity

A more profound understanding of the reaction mechanisms involving this compound is crucial. This includes detailed kinetic and mechanistic studies of its known transformations, such as nitration and lithiation. acs.org Investigating the influence of the methoxy and methyl groups on the regioselectivity and stereoselectivity of these reactions will enable more precise control over the synthesis of its derivatives.

Expansion of Application Domains

There is considerable scope to explore new applications for this compound and its derivatives. Beyond its current use as a synthetic intermediate, its potential as a ligand in catalysis, a component in functional materials, or as a specialized solvent with unique properties warrants investigation. For example, related pyridine compounds have been used in the preparation of anti-ulcerative agents and other pharmaceuticals. chemicalbook.com

Advanced Computational Studies and Predictive Modeling

Advanced computational studies, such as those employing Density Functional Theory (DFT), can provide significant insights into the electronic structure, reactivity, and spectroscopic properties of this compound. bohrium.comresearchgate.net Such studies can predict reaction outcomes, guide the design of new experiments, and accelerate the discovery of novel applications. Molecular docking simulations could also explore its potential interactions with biological targets. bohrium.com

| Research Area | Key Focus | Potential Impact |

| New Synthetic Pathways | Green chemistry, continuous flow, catalyst development. | More efficient, cost-effective, and environmentally friendly production. |

| Mechanistic Understanding | Kinetic studies, reaction intermediates, substituent effects. | Precise control over synthesis and development of novel transformations. |

| Expanded Applications | Catalysis, materials science, specialized solvents. | Discovery of new commercial and scientific uses for the compound. |

| Computational Modeling | DFT calculations, molecular docking, predictive analysis. | Accelerated research and development through theoretical insights. |

Q & A

Q. Table 1: Synthetic Methods for Key Derivatives

| Derivative | Method | Conditions | Yield | Reference |

|---|---|---|---|---|

| 2-Methoxy-3-methyl-5-nitropyridine | Nitration of this compound | HNO/HSO, 50°C | 75% | |

| 3-Chloro-2-(4-methoxybenzyloxy)pyridine | Nucleophilic substitution | KCO, DMF, 100°C | 82% |

Q. Table 2: Safety and Handling Guidelines

| Parameter | Recommendation | Reference |

|---|---|---|

| Personal protective equipment | Gloves (nitrile), lab coat, goggles | |

| First-aid for inhalation | Move to fresh air; administer oxygen if needed | |

| Spill management | Absorb with inert material; avoid dust formation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.